
1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
Descripción general
Descripción
1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is a chemical compound used as an intermediate in the production of organofluorine compounds and as a monomer in fluoropolymer production . It is also used as a trifluoromethylated synthetic building block for the synthesis of trifluoromethyl-substituted molecules .
Synthesis Analysis
2-Bromo-3,3,3-trifluoro-1-propene may be used in the synthesis of 3,3,3-trifluoropropynyllithium anion via treatment with lithium diisopropylamide at a very low temperature (-78°C) .Molecular Structure Analysis
The molecular formula of 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is C4HBrF6 . The average mass is 242.945 Da and the monoisotopic mass is 241.916580 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene include a refractive index of n20/D 1.3550 (lit.) and a boiling point of 29-30 °C (lit.) . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Electrophilic Reactivity : A study reported the synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene, highlighting its electrophilic reactivity towards different nucleophiles. Depending on the nucleophile's nature, products from substitution or allylic rearrangement were obtained, showcasing the compound's versatility in organic synthesis (Martin, Molines, & Wakselman, 1995).
Novel Introduction of a Tetrafluoroethylene Unit : Another research focused on the reductive coupling of 4-bromo-3,3,4,4-tetrafluorobut-1-ene with various carbonyl compounds, which proceeded smoothly, demonstrating a method for incorporating tetrafluoroethylene units into organic molecules, offering high yields of the desired adducts (Konno et al., 2011).
Fluorine Attachment Using BrF3 : A significant study on elemental fluorine's role in synthesis explored the use of bromine trifluoride (BrF3) for attaching fluorine atoms to organic molecules, creating compounds with CF2, CF3, CHF2, or CF2COOH groups. This method highlights the potential for precise fluorination in chemical synthesis, which is crucial for developing materials with specific properties (Rozen, 2005).
Material Science and Polymer Chemistry
Fluorine-Containing Polyethers : Research into the synthesis of highly fluorinated monomers for creating soluble, hydrophobic, low-dielectric polyethers has been reported. These polyethers exhibit moderate thermal stability and could be significant in developing materials for electronic applications due to their low dielectric properties (Fitch et al., 2003).
Copolymerization with Vinylidene Fluoride : The radical copolymerization of vinylidene fluoride with bromofluorinated alkenes, such as 8-bromo-1H,1H,2H-perfluorooct-1-ene, has been explored. This process leads to copolymers with good incorporation of the brominated monomer, revealing the potential for creating crosslinked polymers with enhanced thermal stability and material properties suitable for various industrial applications (Sauguet, Améduri, & Boutevin, 2007).
Propiedades
IUPAC Name |
1-bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF6/c5-1-2(3(6,7)8)4(9,10)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKJLUMZCXWKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378452 | |
| Record name | 1-bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene | |
CAS RN |
382-15-0 | |
| Record name | 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




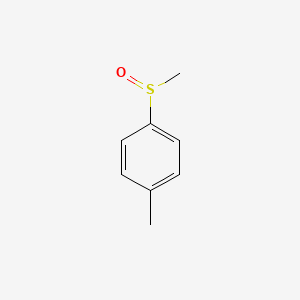
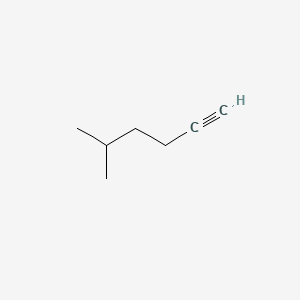
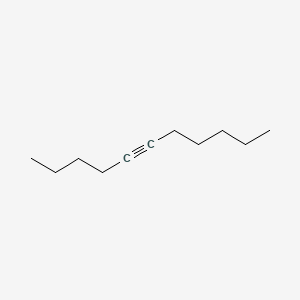


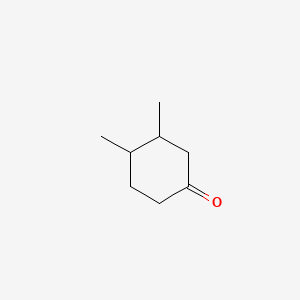

![Benzo[b]thiophene-6-carbaldehyde](/img/structure/B1585829.png)
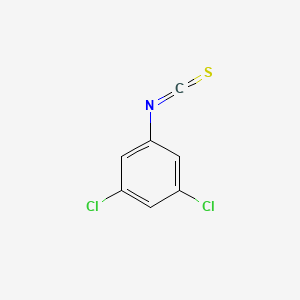
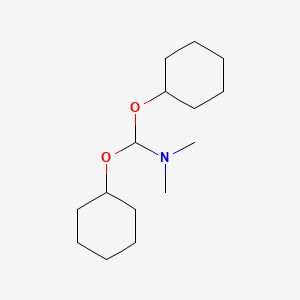
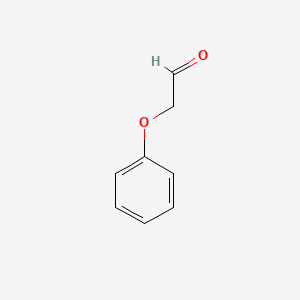
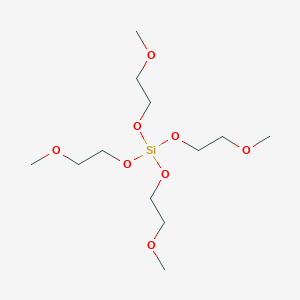
![1H-Benz[6,7]indazolo[2,3,4-fgh]naphth[2'',3'':6',7']indolo[3',2':5,6]anthra[2,1,9-mna]acridine-2,7,10,15-tetrone](/img/structure/B1585838.png)